N-Fmoc-L-proline Succinimido Ester
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Overview
Description
Fmoc-Pro-OSu: stands for 9-fluorenylmethyloxycarbonyl-L-proline N-hydroxysuccinimide ester. It is a derivative of proline, an amino acid, and is commonly used in peptide synthesis. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in forming peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The reaction conditions often involve the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Fmoc-Pro-OSu: is typically synthesized by reacting 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods:
- The industrial production of Fmoc-Pro-OSu follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-Pro-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by an amine group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
- The primary product of nucleophilic substitution is the corresponding amide.
- Deprotection yields the free amine and dibenzofulvene .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The primary mechanism involves the formation of a stable amide bond between the amino group of an amino acid and the N-hydroxysuccinimide ester of Fmoc-Pro-OSu .
- The Fmoc group is removed under basic conditions, typically using piperidine, to yield the free amine .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHVBQPWXZALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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